An In-depth Technical Guide to Maleimide-PEG2-hydrazide TFA: Properties and Applications in Bioconjugation
An In-depth Technical Guide to Maleimide-PEG2-hydrazide TFA: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and reactivity of Maleimide-PEG2-hydrazide TFA, a heterobifunctional crosslinker pivotal in the field of bioconjugation. This document details its role in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics, offering structured data, detailed experimental protocols, and visual workflows to support researchers in this domain.
Core Chemical and Physical Properties
Maleimide-PEG2-hydrazide TFA is a versatile linker molecule featuring a maleimide (B117702) group at one end and a hydrazide group at the other, separated by a two-unit polyethylene (B3416737) glycol (PEG) spacer. The trifluoroacetate (B77799) (TFA) salt form is common due to its use in purification processes.
Table 1: Physicochemical Properties of Maleimide-PEG2-hydrazide TFA
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₃F₃N₄O₈ | |
| Molecular Weight | 456.37 g/mol | [1] |
| CAS Number | 2512213-64-6 | [1] |
| Appearance | Colorless oil or white/off-white solid/semi-solid | [2] |
| Purity | Typically ≥95% or ≥98% | [1][3] |
| Solubility | Soluble in THF, DCM, DMF, and DMSO. Soluble in water (10 mg/mL). | [2] |
| Storage Conditions | Store at -20°C or -80°C, protected from light. Shipped with dry ice. | [1] |
Table 2: Computational Chemistry Data
| Property | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 177.36 Ų | [1] |
| LogP | -1.5358 | [1] |
| Hydrogen Bond Acceptors | 8 | [1] |
| Hydrogen Bond Donors | 4 | [1] |
| Rotatable Bonds | 12 | [1] |
Reaction Chemistry and Stability
The utility of Maleimide-PEG2-hydrazide TFA lies in its two distinct reactive moieties, allowing for sequential and chemoselective conjugation reactions.
Maleimide-Thiol Conjugation
The maleimide group reacts specifically with sulfhydryl (thiol) groups, primarily from cysteine residues in proteins and peptides, via a Michael addition reaction. This forms a stable thioether bond.
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Optimal pH: The reaction is most efficient and selective within a pH range of 6.5 to 7.5. At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions with amines.
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Reaction Kinetics: The reaction is generally rapid, often reaching completion in under two hours at room temperature.
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Stability and Side Reactions:
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Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This hydrolysis opens the ring to form a non-reactive maleamic acid derivative. It is therefore crucial to use freshly prepared maleimide solutions.
-
Retro-Michael Reaction: The resulting thioether bond can, under certain conditions, undergo a retro-Michael reaction, leading to dissociation of the conjugate. However, the adduct is generally considered stable under physiological conditions.
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Hydrazide-Carbonyl Conjugation (Hydrazone Ligation)
The hydrazide group reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage. This reaction is highly chemoselective and can be performed under mild aqueous conditions.
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Reaction Conditions: Hydrazone ligation is typically carried out in acidic to neutral buffers (pH 4.5-7). The reaction rate can be accelerated by the use of catalysts such as aniline (B41778).
-
Stability: The resulting hydrazone bond is generally more stable than the Schiff base formed from a primary amine and a carbonyl group.
The trifluoroacetate counter-ion is a remnant of the purification process, typically by reverse-phase HPLC. While generally not interfering with the primary reactivity of the linker, high concentrations of TFA could potentially lower the pH of unbuffered solutions. For sensitive applications, exchanging the TFA counter-ion for one like chloride may be considered.
Experimental Protocols
The following are generalized protocols for a two-step conjugation process using Maleimide-PEG2-hydrazide TFA. Optimization of reactant concentrations, incubation times, and purification methods is recommended for specific applications.
Protocol 1: Maleimide-Thiol Conjugation to a Cysteine-Containing Protein
This protocol describes the first step of attaching the linker to a protein with an available cysteine residue.
Materials:
-
Cysteine-containing protein (e.g., a monoclonal antibody with engineered cysteines)
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Maleimide-PEG2-hydrazide TFA
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
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Anhydrous DMSO
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds to generate free thiols using a reducing agent like TCEP, followed by removal of the reducing agent.
-
Linker Preparation: Immediately before use, dissolve Maleimide-PEG2-hydrazide TFA in anhydrous DMSO to prepare a stock solution (e.g., 10-20 mM).
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Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution with gentle stirring.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).[4]
-
Characterization: The resulting protein-linker conjugate can be characterized by methods such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the degree of labeling.
Protocol 2: Hydrazone Ligation to an Aldehyde-Containing Molecule
This protocol outlines the second step, conjugating the hydrazide-functionalized protein from Protocol 1 to a molecule containing a carbonyl group (e.g., an oxidized carbohydrate on a glycoprotein (B1211001) or a small molecule drug with an aldehyde handle).
Materials:
-
Hydrazide-activated protein (from Protocol 1)
-
Aldehyde- or ketone-containing molecule (e.g., payload)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 4.5-5.5
-
(Optional) Aniline catalyst stock solution in an appropriate solvent.
Procedure:
-
Molecule Preparation: Dissolve the aldehyde/ketone-containing molecule in a suitable solvent.
-
Conjugation Reaction: Add the aldehyde/ketone-containing molecule to the solution of the hydrazide-activated protein at a molar excess of 10- to 50-fold. If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture for 2-24 hours at room temperature. The progress of the reaction can be monitored by analytical techniques such as RP-HPLC.
-
Purification: Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography (SEC) to remove unreacted small molecules, or hydrophobic interaction chromatography (HIC) to separate species with different drug-to-antibody ratios (DARs).[4][5]
-
Characterization: Characterize the final conjugate for purity, identity, and DAR using techniques like HIC, SEC, and mass spectrometry.[6][7]
Visualizing Workflows and Pathways
Chemical Reactions
The sequential nature of the conjugation reactions is a key advantage of this linker.
References
- 1. chemscene.com [chemscene.com]
- 2. Mal-PEG2-hydrazide.TFA - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]
